molecular formula C14H15FN2O2S B7534338 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No. B7534338
M. Wt: 294.35 g/mol
InChI Key: AIOBOKVKNIJXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is known for its unique structure and properties, which make it useful for a range of applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act on various biological pathways and targets. This compound has been shown to have potential as a therapeutic agent for various diseases and conditions.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine in lab experiments include its unique properties and potential therapeutic applications. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine. Some potential areas of focus include further studies on its mechanisms of action, as well as its potential applications as a therapeutic agent for various diseases and conditions. Additionally, there is a need for further research on the potential side effects and limitations of using this compound in various applications.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine can be achieved through a multi-step process involving the reaction of various chemicals. The exact method of synthesis may vary depending on the specific application and desired properties of the compound.

Scientific Research Applications

2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of properties that make it useful for various applications, including as a potential drug candidate.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-11-14-3-2-8-16(14)9-10-17(11)20(18,19)13-6-4-12(15)5-7-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOBOKVKNIJXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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